molecular formula C8H6BrFO B1446919 2-(Bromomethyl)-5-fluorobenzaldehyde CAS No. 945995-09-5

2-(Bromomethyl)-5-fluorobenzaldehyde

Cat. No. B1446919
M. Wt: 217.03 g/mol
InChI Key: XETUJXBJURREHW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluorobenzaldehyde, also known as 2-bromo-5-fluorobenzaldehyde, is an organic compound with the molecular formula C7H4BrFO. It is a colorless solid that is soluble in water and has a pungent odor. It is an important intermediate in organic synthesis and is used in the production of pharmaceuticals, fragrances, and other products.

Scientific Research Applications

  • Polymer Science
    • Application : Synthesis of block copolymers .
    • Method : The bromomethyl compound is used as a bifunctional initiator in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . The primary parameters that affect the reaction, such as concentration and time, were evaluated .
    • Results : The block copolymers were successfully synthesized, and their molecular weights ranged from 24,900 g/mol to 74,100 g/mol .
  • Organic Chemistry

    • Application : Bromomethylation of Thiols .
    • Method : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
    • Results : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
  • Industrial Use

    • Application : Pesticide .
    • Method : Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br . It was used extensively as a pesticide until being phased out by most countries in the early 2000s .
    • Results : It is a recognized ozone-depleting chemical .
  • Medicinal Chemistry

    • Application : Synthesis of Boronic Acids .
    • Method : Boronic acids, which have several biological applications such as anticancer, antibacterial, and antiviral activity, can be synthesized using bromomethyl compounds . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
    • Results : The preparation of compounds with this chemical group is relatively simple and well known .
  • Chemical Industry

    • Application : Synthesis of Fluorinated Surfactants .
    • Method : Fluorinated bromomethyl has been used for the preparation of fluorinated surfactants, which exhibit antimicrobial activity .
    • Results : The method directly delivered the desired product in 88% yield .
  • Chemical Sensors

    • Application : Glucose Sensing .
    • Method : 2-(Bromomethyl)phenylboronic acid can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
    • Results : The preparation of the chemosensor was successful .

properties

IUPAC Name

2-(bromomethyl)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUJXBJURREHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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